(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine is a chemical compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- (2-bromo-4-chlorophenyl)methanol
- (2-bromo-4-chlorophenyl)amine
- (2-bromo-4-chlorophenyl)acetic acid
Uniqueness
(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct reactivity and biological activity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-7-3-6(9)2-1-5(7)4-10-11/h1-4,11H/b10-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMKYECGIPELDL-ONNFQVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Br)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.